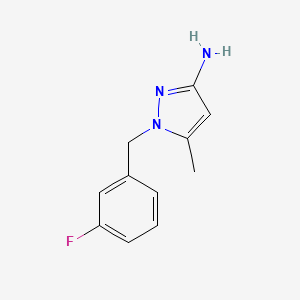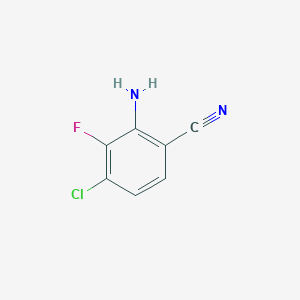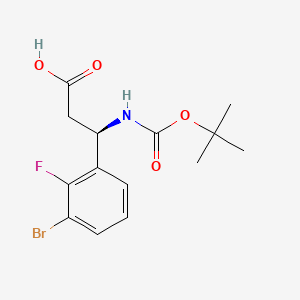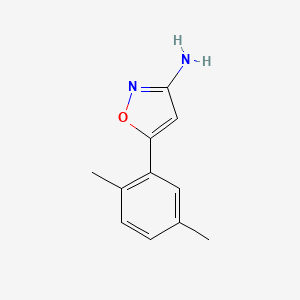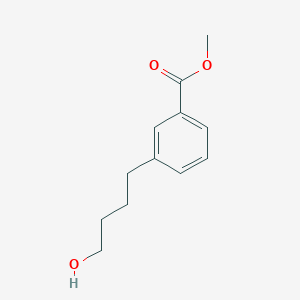
Methyl3-(4-hydroxybutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxybutyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-hydroxybutyl)benzoate typically involves the esterification of 3-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(4-hydroxybutyl)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxybutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(4-carboxybutyl)benzoic acid
Reduction: 3-(4-hydroxybutyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 3-(4-hydroxybutyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-hydroxybutyl)benzoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-(4-hydroxybutyl)benzoic acid and methanol. This reaction can be important in metabolic pathways and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybutyl)benzoate
- Methyl 3-(3-hydroxybutyl)benzoate
- Methyl 4-(3-hydroxybutyl)benzoate
Uniqueness
Methyl 3-(4-hydroxybutyl)benzoate is unique due to the specific position of the hydroxybutyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties, making it distinct from its similar compounds.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(4-hydroxybutyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3 |
InChI Key |
OQGGIFWTNZJNAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


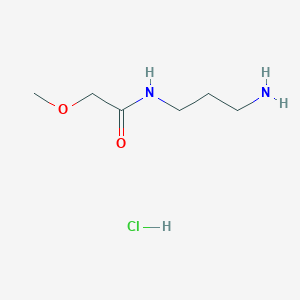
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
